N,N-Dimethyl-5-nitropyridine-3-sulfonamide
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Overview
Description
N,N-Dimethyl-5-nitropyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9N3O4S. It is a member of the sulfonamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and subsequent N,N-dimethylation. One common method involves the reaction of 3-nitropyridine with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group. This is followed by the reaction with dimethylamine to achieve N,N-dimethylation .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically involves the use of high-purity starting materials and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-Dimethyl-5-aminopyridine-3-sulfonamide.
Reduction: Formation of N,N-Dimethyl-5-nitropyridine-3-sulfinamide.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
N,N-Dimethyl-5-nitropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzyme dihydropteroate synthetase, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: A precursor to many sulfonamide drugs.
Uniqueness
N,N-Dimethyl-5-nitropyridine-3-sulfonamide is unique due to its specific structural features, such as the presence of both nitro and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62009-16-9 |
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Molecular Formula |
C7H9N3O4S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
N,N-dimethyl-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9N3O4S/c1-9(2)15(13,14)7-3-6(10(11)12)4-8-5-7/h3-5H,1-2H3 |
InChI Key |
HBDIKYDVVNPJSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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